Stigmast-5-en-3-yl phenylcarbamate
Description
Properties
CAS No. |
67978-97-6 |
|---|---|
Molecular Formula |
C36H55NO2 |
Molecular Weight |
533.8 g/mol |
IUPAC Name |
[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-phenylcarbamate |
InChI |
InChI=1S/C36H55NO2/c1-7-26(24(2)3)14-13-25(4)31-17-18-32-30-16-15-27-23-29(39-34(38)37-28-11-9-8-10-12-28)19-21-35(27,5)33(30)20-22-36(31,32)6/h8-12,15,24-26,29-33H,7,13-14,16-23H2,1-6H3,(H,37,38) |
InChI Key |
CVLUIVVMOADGAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NC5=CC=CC=C5)C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stigmast-5-en-3-yl phenylcarbamate typically involves the reaction of stigmast-5-en-3-ol with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The process can be summarized as follows:
Starting Material: Stigmast-5-en-3-ol
Reagent: Phenyl isocyanate
Catalyst: Often a base such as triethylamine
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Stigmast-5-en-3-yl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenylcarbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Stigmast-5-en-3-yl phenylcarbamate has several scientific research applications:
Chemistry: It is used as a model compound to study sterol derivatives and their reactivity.
Biology: The compound’s interaction with biological membranes and proteins is of interest for understanding cellular processes.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of stigmast-5-en-3-yl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamate group can form hydrogen bonds or hydrophobic interactions with these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogs: Steroidal Carbamates
(25R)-5-en-Spirost-3β-yl Phenylcarbamate (Compound 7)
- Structural Differences : Compound 7 features a spirostane skeleton (common in saponins) instead of the stigmastane backbone. The spirostane system includes a fused oxolane ring, altering steric and electronic properties .
- Bioactivity : In the rice-lamina inclination test, Compound 7 exhibited 2.3-fold higher activity than Stigmast-5-en-3-yl phenylcarbamate. Molecular docking revealed stronger binding affinity (-8.2 kcal/mol vs. -7.5 kcal/mol) to auxin-responsive receptors .
- Lipophilicity : The spirostane core enhances membrane permeability, contributing to its superior plant-growth effects.
Table 1: Comparison of Steroidal Carbamates
| Property | This compound | (25R)-5-en-Spirost-3β-yl Phenylcarbamate |
|---|---|---|
| Skeleton Type | Stigmastane | Spirostane |
| Rice-Lamina Activity* | 100% (baseline) | 230% |
| Binding Affinity (kcal/mol) | -7.5 | -8.2 |
*Relative to control in the rice-lamina assay .
Substituent Variations in Phenylcarbamates
Phenylcarbamates with halogen or methyl substituents on the phenyl ring exhibit distinct chiral recognition and bioactivity profiles:
- 3,5-Dimethylphenylcarbamates : Increased steric bulk improves separation efficiency in chiral stationary phases (CSPs) but reduces solubility .
- 3,5-Dichlorophenylcarbamates: Higher electron-withdrawing effects enhance stability in pesticidal applications (e.g., fenoxycarb) .
- Unsubstituted Phenylcarbamates (e.g., this compound): Moderate lipophilicity, optimized for hormone receptor interactions in plants .
Table 2: Substituent Effects on Phenylcarbamates
Parent Alcohol vs. Carbamate Derivative
Stigmast-5-en-3β-ol (the precursor to this compound) lacks the carbamate group, resulting in:
- Lower Lipophilicity : Reduced membrane penetration and bioactivity in plant assays .
- Diminished Receptor Binding : The free hydroxyl group forms weaker hydrogen bonds compared to the carbamate’s carbonyl group .
Table 3: Functional Diversity of Carbamates
| Compound Class | Core Structure | Primary Application | Mechanism of Action |
|---|---|---|---|
| Stigmastane Carbamates | Steroidal | Plant-growth promotion | Auxin receptor interaction |
| Thiazolylmethylcarbamates | Heterocyclic | Antiviral | Protease inhibition |
| Ethyl Phenylcarbamates | Aromatic-alkyl | Herbicidal | Photosystem II inhibition |
| Phenserine | Alkaloid-derived | Neurotherapeutic | AChE inhibition |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
